molecular formula C20H20O6 B1152065 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol CAS No. 1432057-64-1

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol

Cat. No.: B1152065
CAS No.: 1432057-64-1
M. Wt: 356.4 g/mol
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Description

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol (CAS: 1432057-64-1), also known as Nyasicol 1,2-acetonide, is a polyphenolic compound characterized by a unique structural framework . The molecule consists of:

  • A benzene-1,2-diol (catechol) moiety at the core.
  • A propargyl (prop-1-ynyl) linker connecting the catechol group to a 2,2-dimethyl-1,3-dioxolane ring.
  • A 3,4-dihydroxyphenyl substituent attached to the dioxolane ring.

This compound shares structural motifs with bioactive stilbenoids (e.g., piceatannol) and lignans (e.g., nordihydroguaiaretic acid), suggesting roles in antioxidant or therapeutic applications .

Properties

IUPAC Name

4-[3-[5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLWVTHJIPAEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol typically involves multiple steps. One common approach is the protection of the hydroxyl groups on the phenyl ring, followed by the formation of the dioxolane ring through a reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of various biological pathways. For instance, it can inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Functional Groups Notable Features
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol Catechol, propargyl linker, dioxolane ring, 3,4-dihydroxyphenyl Dioxolane enhances stability; propargyl may influence reactivity .
Piceatannol (4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol) Catechol, stilbene backbone Stilbene structure promotes conjugation; catechol enables 2PCET antioxidant activity .
Nordihydroguaiaretic Acid (NDGA) Two catechol groups, 2,3-dimethylbutyl linker Dual catechols enable multi-electron transfer; linked to antiviral/anticancer effects .
Hydroxytyrosol (4-(2-hydroxyethyl)benzene-1,2-diol) Catechol, short ethyl chain High bioavailability due to small size; moderate antioxidant capacity .
Scirpusin B Dimeric stilbene with two catechol groups Enhanced radical scavenging via conjugated π-system and multiple hydroxyls .

Antioxidant Mechanisms

  • Target Compound: The catechol group likely facilitates concerted two-proton-coupled electron transfer (2PCET), similar to piceatannol. The dioxolane ring may slow degradation but reduce direct interaction with radicals compared to unprotected catechols .
  • Piceatannol: Superior superoxide (O₂•⁻) scavenging vs. resveratrol due to catechol’s 2PCET mechanism, as shown in electrochemical studies .
  • NDGA : Dual catechol groups enable sequential electron donation, but steric hindrance from the dimethylbutyl linker may limit kinetics .
  • Hydroxytyrosol : Rapid but less potent scavenging due to fewer hydroxyl groups and minimal conjugation .

Bioactivity and Therapeutic Potential

Table 2: Research Findings on Bioactivity

Compound Key Findings References
Target Compound Limited direct data; structural analogs (e.g., piceatannol) suggest anticancer and anti-inflammatory potential.
Piceatannol Inhibits leukemia cell proliferation via ROS modulation; 10x higher O₂•⁻ scavenging than resveratrol.
NDGA Antiviral activity against SARS-CoV-2 (IC₅₀: 12 µM); suppresses catechol-O-methyltransferase (COMT) in cancer.
Hydroxytyrosol Cardioprotective effects in vivo; FDA-approved as a dietary antioxidant.

Stability and Pharmacokinetics

  • Target Compound : The dioxolane ring improves stability against oxidation but may reduce bioavailability compared to unprotected catechols like hydroxytyrosol .
  • NDGA : Poor solubility and reported hepatotoxicity at high doses limit clinical use despite potent activity .

Biological Activity

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol, commonly referred to as a dioxolane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4-[3-[5-(3,4-Dihydroxyphenyl)...25 ± 230 ± 3
Ascorbic Acid15 ± 120 ± 2

Anti-inflammatory Activity

In vitro studies demonstrated that the compound reduced the production of nitric oxide (NO) in LPS-stimulated macrophages.

TreatmentNO Production (µM)
Control25 ± 5
Compound (10 µM)15 ± 3
Compound (50 µM)8 ± 2

Anticancer Activity

The compound's effect on cancer cell lines was assessed using MTT assays. It showed a dose-dependent decrease in cell viability for various cancer types.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20 ± 4
HeLa (Cervical Cancer)15 ± 3
A549 (Lung Cancer)18 ± 5

Case Study 1: Antioxidant Efficacy in Diabetic Models

A recent study investigated the effects of this compound on diabetic rats. The administration resulted in a significant reduction in blood glucose levels and improvement in lipid profiles, suggesting its potential as an adjunct therapy for diabetes management.

Case Study 2: Inhibition of Tumor Growth

In vivo experiments conducted on xenograft models demonstrated that treatment with the compound led to a marked reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

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